2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound “2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule that contains several functional groups including a benzyl group, a piperazine ring, a pyrimidine ring, and an aldehyde group .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The benzyl group is attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the aldehyde group could make the compound polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
This compound, related to pyrazolopyrimidines and pyridopyrimidines, has been synthesized and evaluated for various biological activities. The synthetic methodologies often involve multistep reactions, including condensation, cycloaddition, and modification of different functional groups to explore the structural-activity relationship (SAR) of these molecules.
For instance, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing a method that could be relevant to synthesizing related compounds (Rahmouni et al., 2016). This study highlights the importance of these compounds in medicinal chemistry, particularly in the development of cancer therapeutics and anti-inflammatory drugs.
Antibacterial Activity
The antibacterial activity of compounds structurally similar to "2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde" has been a subject of research. For example, Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties, indicating the potential of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Antitumor Activity
Compounds within the same family have also been synthesized and tested for antitumor activities. El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and conducted a molecular docking study, revealing their potential as thymidylate synthase inhibitors and cytotoxic agents against liver carcinoma cell lines (El-Zahar et al., 2011).
Green Chemistry Approaches
Furthermore, the synthesis of related compounds has been explored using green chemistry principles, aiming to reduce environmental impact. Liu et al. (2012) developed a catalytic method using thiamine hydrochloride for synthesizing pyrimidine derivatives in a water medium, emphasizing the importance of environmentally benign synthesis methods (Liu et al., 2012).
Future Directions
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-15-17-19(21-18-8-4-5-9-24(18)20(17)26)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMDKNQMVHSKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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